molecular formula C14H11ClF3N3O4 B2927656 ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate CAS No. 477864-62-3

ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate

Cat. No.: B2927656
CAS No.: 477864-62-3
M. Wt: 377.7
InChI Key: LALIXYQZYFZWLR-UHFFFAOYSA-N
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Description

Ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate is a pyrimidine derivative featuring a trifluoromethyl-substituted pyridinyl moiety and an ethyl ester functional group. Its molecular formula is C₁₄H₁₁ClF₃N₃O₄, with a molecular weight of 377.71 g/mol (CAS: 477864-62-3) . This compound is of interest in pharmaceutical and agrochemical research due to its structural complexity and functional versatility.

Properties

IUPAC Name

ethyl 2-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dioxopyrimidin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3O4/c1-2-25-11(23)7-21-10(22)3-4-20(13(21)24)12-9(15)5-8(6-19-12)14(16,17)18/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALIXYQZYFZWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C=CN(C1=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate typically involves multiple steps, including the formation of the pyridine and pyrimidine rings, followed by their assembly into the final compound. Key steps include:

  • Pyridine Ring Synthesis: : Chlorination and trifluoromethylation of a suitable pyridine precursor.

  • Pyrimidine Ring Synthesis: : Cyclization reactions involving suitable precursors to form the 2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl moiety.

  • Final Coupling: : Formation of the ethyl acetate ester linkage to connect the pyridine and pyrimidine rings.

Reaction conditions vary, but often involve the use of catalysts, controlled temperatures, and specific solvents to optimize yields and purity.

Industrial Production Methods

For industrial-scale production, optimization of each synthetic step is crucial. This typically involves:

  • High-throughput Screening: : Identifying optimal catalysts and reaction conditions.

  • Flow Chemistry: : Implementing continuous flow reactors to improve efficiency and scalability.

  • Purification Techniques: : Utilizing advanced chromatographic and crystallization methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate can undergo various types of reactions, including:

  • Substitution Reactions: : The chloro group can be substituted by nucleophiles.

  • Oxidation and Reduction Reactions: : The compound can participate in redox reactions, altering the oxidation state of certain functional groups.

  • Ester Hydrolysis: : The ester linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

  • Nucleophiles: : Such as amines or thiols for substitution reactions.

  • Oxidizing/Reducing Agents: : For redox reactions, commonly used agents include hydrogen peroxide (oxidizing) and sodium borohydride (reducing).

  • Acidic/Basic Catalysts: : For ester hydrolysis, hydrochloric acid (acidic) or sodium hydroxide (basic) can be used.

Major Products

Products of these reactions can vary widely based on the specific reagents and conditions used. For example:

  • Substitution: : Formation of derivatives with different substituents on the pyridine ring.

  • Redox: : Conversion to various oxidized or reduced forms, potentially altering biological activity.

  • Hydrolysis: : Breakdown into the corresponding acid and alcohol components.

Scientific Research Applications

Ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate has numerous applications across various fields:

  • Chemistry: : As a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a biochemical probe or inhibitor.

  • Medicine: : Studied for its potential therapeutic effects, particularly in modulating enzymatic activity or receptor interactions.

  • Industry: : Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism by which ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both pyridine and pyrimidine rings allows it to engage in various binding interactions, potentially affecting biological pathways. Detailed mechanistic studies often reveal its ability to inhibit certain enzymes, disrupt protein-protein interactions, or modulate signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-{2-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Ethanehydrazonoyl}-1,3-Dimethyl-2,4(1H,3H)-Pyrimidinedione

  • Molecular Formula : C₁₄H₁₃ClF₃N₅O₂
  • Molecular Weight : 375.74 g/mol (CAS: 321432-20-6)
  • Key Differences: Replaces the ethyl ester with a hydrazonoyl group. Contains a dimethylpyrimidinedione core instead of a dioxo-dihydropyrimidinyl system.

Ethyl 2-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]-2-{[(4-Fluorophenyl)Methyl]Carbamoyl}Acetate

  • Molecular Formula : C₁₈H₁₅ClF₄N₂O₃
  • Molecular Weight : 418.77 g/mol (CAS: 478063-75-1)
  • Key Differences :
    • Incorporates a 4-fluorobenzyl carbamoyl substituent.
    • Larger molecular weight and higher lipophilicity (predicted density: 1.386 g/cm³ ).
  • Implications : The fluorophenyl group could enhance blood-brain barrier penetration, making it relevant in CNS-targeted drug design.

Ethyl 2-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl)-2,2-Difluoroacetate

  • Molecular Formula: C₁₀H₇ClF₅NO₂
  • Molecular Weight : 303.61 g/mol (CAS: 1431842-79-3)
  • Key Differences :
    • Features a geminal difluoroacetate group instead of the pyrimidinyl-dione system.
    • Simplified structure with fewer heterocyclic rings.

Methyl 2-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl)Acetate

  • Molecular Formula: C₉H₇ClF₃NO₂
  • Molecular Weight : 253.61 g/mol (CAS: 885949-63-3)
  • Key Differences :
    • Methyl ester instead of ethyl ester, reducing steric bulk.
    • Lacks the pyrimidinyl-dione moiety entirely.
  • Implications : The smaller ester group may improve solubility but reduce bioavailability due to faster hydrolysis.

Ethyl 2-((2-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl)-5-Fluoropyrimidin-4-Yl)Thio)Acetate

  • Molecular Formula : C₁₄H₁₀ClF₄N₃O₂S
  • Molecular Weight : 395.8 g/mol (CAS: 1823182-35-9)
  • Key Differences :
    • Introduces a thioether linkage and a fluoropyrimidinyl group.
    • Sulfur atom may influence redox properties.
  • Implications : The thioether could enhance metal-binding capacity, relevant in catalysis or metalloenzyme inhibition.

Comparative Data Table

Compound Name & CAS Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties
Target Compound (477864-62-3) C₁₄H₁₁ClF₃N₃O₄ 377.71 Pyridinyl-dihydropyrimidinyl, ethyl ester N/A (data limited in evidence)
Analog 1 (321432-20-6) C₁₄H₁₃ClF₃N₅O₂ 375.74 Hydrazonoyl, dimethylpyrimidinedione N/A
Analog 2 (478063-75-1) C₁₈H₁₅ClF₄N₂O₃ 418.77 4-Fluorobenzyl carbamoyl Density: 1.386 g/cm³ (predicted)
Analog 3 (1431842-79-3) C₁₀H₇ClF₅NO₂ 303.61 Geminal difluoroacetate N/A
Analog 4 (885949-63-3) C₉H₇ClF₃NO₂ 253.61 Methyl ester, pyridinyl-acetate Supplier price range: $218–$429
Analog 5 (1823182-35-9) C₁₄H₁₀ClF₄N₃O₂S 395.80 Thioether, fluoropyrimidinyl Smiles: CCOC(=O)CSc1nc...cc1F

Biological Activity

Ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that may confer various biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

  • Molecular Formula : C13H14ClF3N2O3
  • Molecular Weight : 338.71 g/mol
  • CAS Number : 338406-77-2

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the pyridine and pyrimidine moieties suggests potential interactions with various enzymes and receptors involved in cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, derivatives of similar pyridine-based compounds have shown potent activity against Gram-positive bacteria and certain fungi. The structure-activity relationship (SAR) studies indicate that modifications in the trifluoromethyl group enhance the antimicrobial efficacy by increasing lipophilicity, which improves membrane permeability.

Table 1: Antimicrobial Activity Data

Compound NameMIC (μg/mL)Target Organism
Ethyl Compound X8Methicillin-resistant Staphylococcus aureus (MRSA)
Ethyl Compound Y0.125Methicillin-susceptible Staphylococcus aureus (MSSA)

Cytotoxicity and Cancer Research

In cancer research, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. Studies show that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases and transcription factors.

Case Study: Inhibition of Cancer Cell Growth

A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly inhibited the growth of human breast cancer cells by inducing cell cycle arrest at the G1 phase. The IC50 value was determined to be around 15 μM.

Future Directions and Research Opportunities

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:

  • In vivo Studies : To assess the pharmacokinetics and pharmacodynamics.
  • Mechanistic Studies : To elucidate the exact biochemical pathways affected by this compound.
  • Synthetic Modifications : To enhance potency and reduce toxicity.

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